molecular formula C12H16O2 B8437103 1-(2-Methoxy-5-propylphenyl)ethanone

1-(2-Methoxy-5-propylphenyl)ethanone

Cat. No. B8437103
M. Wt: 192.25 g/mol
InChI Key: RXZXSXJOQLSHKI-UHFFFAOYSA-N
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Patent
US07767681B2

Procedure details

A suspension of 10.6 g of AlCl3 in 150 ml of dichloromethane is cooled to −10° C. 5.7 ml of AcCl and 6 g of 4-propylanisole are added. The medium is stirred at −10° C. for 30 min, and then poured into a beaker containing ice mixed with 35% HCl. After separation by settling out, the aqueous phase is extracted 3 times in dichloromethane, and the combined organic phases are washed with water and with a saturated NaCl solution, dried over MgSO4 and then evaporated, to give 7.86 g of a brown oil (quant.).
Name
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[C:5](Cl)([CH3:7])=[O:6].[CH2:9]([C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1)[CH2:10][CH3:11].Cl>ClCCl>[CH3:19][O:18][C:15]1[CH:16]=[CH:17][C:12]([CH2:9][CH2:10][CH3:11])=[CH:13][C:14]=1[C:5](=[O:6])[CH3:7] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.7 mL
Type
reactant
Smiles
C(=O)(C)Cl
Name
Quantity
6 g
Type
reactant
Smiles
C(CC)C1=CC=C(C=C1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The medium is stirred at −10° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into a beaker
ADDITION
Type
ADDITION
Details
containing ice
CUSTOM
Type
CUSTOM
Details
After separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted 3 times in dichloromethane
WASH
Type
WASH
Details
the combined organic phases are washed with water and with a saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C=C(C=C1)CCC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.86 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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